molecular formula C21H15Cl2N5O4S B2712265 2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 361155-74-0

2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2712265
CAS No.: 361155-74-0
M. Wt: 504.34
InChI Key: UPCCSQLYBSWGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core. Key structural features include:

  • A sulfanyl (-S-) linkage at position 6, which may enhance stability or modulate electronic properties compared to oxygen or methylene bridges.
  • An acetamide moiety substituted with a 2,3-dihydro-1,4-benzodioxin group, providing hydrogen-bonding capacity and influencing solubility.

Synthesis of analogous compounds involves reacting pyrazolo[3,4-d]pyrimidinone derivatives with α-chloroacetamides under controlled conditions .

Properties

CAS No.

361155-74-0

Molecular Formula

C21H15Cl2N5O4S

Molecular Weight

504.34

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C21H15Cl2N5O4S/c22-11-1-3-15(14(23)7-11)28-20(30)13-9-24-27-19(13)26-21(28)33-10-18(29)25-12-2-4-16-17(8-12)32-6-5-31-16/h1-4,7-9H,5-6,10H2,(H,24,27)(H,25,29)

InChI Key

UPCCSQLYBSWGIV-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=C(C=C(C=C5)Cl)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a pyrazolo[3,4-d]pyrimidine core, a dichlorophenyl group, and a benzodioxin moiety. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H15Cl2N5O4SC_{21}H_{15}Cl_{2}N_{5}O_{4}S, with a molecular weight of 504.3 g/mol. The presence of various functional groups such as sulfonamide and carbonyl moieties suggests multiple potential reaction pathways and biological interactions.

Initial studies indicate that This compound may interact with specific enzymes or receptors involved in disease pathways. Binding affinity studies using techniques such as surface plasmon resonance or isothermal titration calorimetry could elucidate its mechanism of action and therapeutic effects.

Potential Targets

The compound shows promise in targeting various kinases involved in cancer proliferation and survival. Notably, pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of Bcr-Abl kinase, which is crucial in chronic myeloid leukemia (CML) treatment. In vitro studies have demonstrated that related compounds can inhibit the catalytic activity of Bcr-Abl T315I mutant cells effectively .

Anticancer Activity

Research has highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Inhibition of Bcr-Abl Kinase : Compounds similar to our target have shown potent inhibition of Bcr-Abl activity in Ba/F3 cells transformed with Bcr-Abl . The IC50 values for these inhibitors suggest significant efficacy against CML.
CompoundIC50 (μM)Target
Pyrazolo derivative A0.36Bcr-Abl
Pyrazolo derivative B1.54PC-3 (Prostate Cancer)
Pyrazolo derivative C3.36A-549 (Lung Cancer)

Other Pharmacological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities:

  • Antibacterial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • CNS Depressive Effects : Potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.
  • Anticonvulsant Properties : Certain compounds within this class have been explored for their anticonvulsant effects.

Case Studies

Several case studies underscore the therapeutic potential of related compounds:

  • Study on Bcr-Abl Inhibition : A study demonstrated that specific pyrazolo[3,4-d]pyrimidines inhibited the growth of Ba/F3 cells expressing Bcr-Abl with an over 100-fold selectivity compared to parental cells .
  • Anticancer Mechanisms : Research into pyrido[2,3-d]pyrimidines has revealed mechanisms such as G2/M cell cycle arrest and apoptosis induction through caspase activation .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C21H15Cl2N5O4SC_{21}H_{15}Cl_{2}N_{5}O_{4}S, with a molecular weight of approximately 504.3 g/mol. The presence of functional groups such as sulfonamide and carbonyl enhances its reactivity and potential biological activity.

Medicinal Chemistry

The compound's structure suggests that it may interact with biological targets involved in various disease pathways. Initial studies indicate potential binding to specific enzymes or receptors, which could be pivotal for developing new therapeutic agents.

Key Areas of Interest:

  • Anticancer Activity : The pyrazolo[3,4-d]pyrimidine scaffold has been associated with various anticancer activities. Research into similar compounds has shown efficacy against multiple cancer types by targeting pathways such as cyclin-dependent kinases and phosphatidylinositol 3 kinase .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess such properties.

Pharmacological Studies

Pharmacological evaluations are essential to determine the compound's safety and efficacy. Studies could include:

  • In vitro assays to evaluate cytotoxicity against cancer cell lines.
  • In vivo studies to assess the therapeutic effects and pharmacokinetics.

Drug Development

Given its structural complexity, this compound could serve as a lead compound in drug discovery programs aimed at developing novel therapeutics for cancer and other diseases.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility : The benzodioxin group in the target compound introduces polar oxygen atoms, likely improving aqueous solubility compared to derivatives with chlorobenzyl or methoxyphenyl groups .

Electron Effects : The 2,4-dichlorophenyl group increases electron deficiency in the core structure, which may enhance reactivity in electrophilic substitution compared to methoxy-substituted analogs .

Pharmacological and Physicochemical Implications

  • Receptor Binding : The sulfanyl linkage may confer conformational flexibility, allowing better accommodation in enzyme active sites compared to rigid oxygen bridges.
  • Metabolic Stability : The benzodioxin group’s ether linkages could reduce oxidative metabolism, extending half-life relative to piperazine-containing derivatives .
  • Crystallography : Structural determination of such compounds often relies on software like SHELX for resolving hydrogen-bonding networks and packing motifs .

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn:

  • Biological Activity: Pyrazolo[3,4-d]pyrimidinones are explored as kinase inhibitors; the dichlorophenyl group may target hydrophobic pockets in enzymes.
  • Synthetic Challenges : The sulfanyl-acetamide linkage requires precise reaction conditions to avoid disulfide formation or hydrolysis .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and how can reaction yields be maximized?

Answer:
The compound’s synthesis typically involves coupling a pyrazolo[3,4-d]pyrimidinone core with a benzodioxin acetamide moiety via sulfhydryl linkage. A validated approach includes:

  • Step 1 : Preparation of the pyrazolo[3,4-d]pyrimidin-4-one intermediate through cyclocondensation of 2,4-dichlorophenylhydrazine with ethyl cyanoacetate under acidic conditions .
  • Step 2 : Thiolation at the 6-position using Lawesson’s reagent or thiourea derivatives to introduce the sulfhydryl group.
  • Step 3 : Nucleophilic substitution with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide.
    Yield Optimization :
  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2:1 molar ratio of thiolated intermediate to acetamide) .

Advanced: How can Design of Experiments (DoE) and Bayesian optimization improve synthesis efficiency?

Answer:

  • DoE Application : Implement a fractional factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example, highlights a flow-chemistry system where temperature (60–90°C) and residence time (5–20 min) were optimized via response surface methodology, achieving 85% yield .
  • Bayesian Optimization : Use algorithms to predict optimal conditions with minimal trials. demonstrates that Bayesian models outperform human intuition in reaction parameter selection, particularly for multi-step heterocyclic syntheses .
    Key Metrics : Prioritize yield, purity (HPLC area%), and scalability.

Basic: What spectroscopic and chromatographic methods are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the pyrazolo-pyrimidinone core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and benzodioxin integration (δ 4.3–4.5 ppm for -OCH2CH2O-) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C22H17Cl2N4O4S: 511.0324) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can computational modeling resolve contradictions in reported biological activity data?

Answer:
Discrepancies in IC50 values (e.g., kinase inhibition assays) may arise from assay conditions (ATP concentration, pH) or compound aggregation.
Methodology :

  • Perform molecular docking (AutoDock Vina) to validate binding modes to target kinases.
  • Use dynamic light scattering (DLS) to detect aggregation artifacts at >10 µM concentrations.
  • Cross-reference with PubChem BioAssay data () to contextualize activity thresholds .

Advanced: What strategies address low aqueous solubility in in vitro assays?

Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PEG-PLGA nanoparticles ( describes copolymer design for hydrophobic drug delivery) .
  • Prodrug Derivatization : Introduce phosphate or glycoside groups at the acetamide moiety to enhance hydrophilicity .

Basic: How to interpret conflicting cytotoxicity data across cell lines?

Answer:

  • Control Experiments : Verify cell line authenticity (STR profiling) and assay reproducibility.
  • Mechanistic Profiling : Perform RNA-seq or proteomics to identify off-target effects (e.g., redox stress vs. kinase inhibition) .
  • Dose-Response Analysis : Use Hill slopes to differentiate specific (steep slope) vs. nonspecific (shallow slope) activity .

Advanced: What are the best practices for X-ray crystallography of co-crystallized complexes?

Answer:

  • Crystallization Conditions : Screen PEG/Ion kits at 18–22°C. For kinase co-crystals, use 20% PEG 3350, 0.2 M ammonium sulfate, and 5 mM MgCl2 .
  • Data Collection : Resolve to <2.0 Å resolution (synchrotron sources preferred).
  • Refinement : Use PHENIX for anisotropic B-factor adjustment and ligand occupancy validation .

Advanced: How to design SAR studies for pyrazolo-pyrimidinone derivatives?

Answer:

  • Core Modifications : Substitute 2,4-dichlorophenyl with electron-deficient aryl groups (e.g., 3-CF3-phenyl) to enhance kinase affinity .
  • Side-Chain Optimization : Replace benzodioxin with bicyclic amines (e.g., piperazinyl) to improve blood-brain barrier penetration .
  • In Silico Screening : Use QSAR models trained on kinase inhibition datasets (e.g., ChEMBL) to prioritize analogs .

Basic: What are the stability challenges under physiological conditions, and how are they mitigated?

Answer:

  • Hydrolysis Risk : The pyrimidin-4-one ring is prone to base-catalyzed degradation. Stabilize with lyophilized storage (-20°C) and pH 6.5 buffers (e.g., ammonium acetate) during assays .
  • Oxidative Stability : Add antioxidants (0.1% ascorbic acid) to prevent sulfhydryl oxidation .

Advanced: How can metabolomics identify off-target effects in preclinical models?

Answer:

  • LC-MS/MS Profiling : Use untargeted metabolomics (m/z 50–1200) to detect pathway perturbations (e.g., TCA cycle intermediates, glutathione levels) .
  • Pathway Enrichment : Map altered metabolites to KEGG pathways using MetaboAnalyst 5.0.
  • Validation : Knockdown putative off-targets (e.g., CRISPR/Cas9) to confirm mechanistic links .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.